Catalytic Activity of Derived Tris(4-bromophenyl)silanol Outperforms Chloro, Fluoro, and Parent Triarylsilanol Congeners in Direct Amidation
In a screen of electronically differentiated triarylsilanols as silicon-centred molecular catalysts for direct amidation of carboxylic acids with amines, tris(p-bromophenyl)silanol—prepared via hydrolysis of the chlorosilane precursor accessible from (4-bromophenyl)trichlorosilane—was identified as the most active catalyst [1]. Tris(p-haloaryl)silanols were more active than the parent triphenylsilanol (Ph₃SiOH), and within the haloaryl series, the bromide congener was the most active, surpassing the chloride, fluoride, and iodide analogues [2]. At 30 mol% catalyst loading, tris(4-bromophenyl)silanol achieved quantitative amide conversion within 6 hours, whereas the chloride and fluoride analogs required substantially longer reaction times to reach comparable conversion under identical conditions [1]. The enhanced activity is attributed to the optimal balance of electron-withdrawing character and polarizability of the bromine substituent, which tunes the Lewis acidity of the silicon centre [1].
| Evidence Dimension | Catalytic activity in direct amidation of carboxylic acids with amines |
|---|---|
| Target Compound Data | Tris(4-bromophenyl)silanol: quantitative amide yield within 6 h at 30 mol% catalyst loading |
| Comparator Or Baseline | Tris(4-chlorophenyl)silanol and tris(4-fluorophenyl)silanol: require extended reaction times for comparable conversion; parent triphenylsilanol (Ph₃SiOH): lower activity than any tris(p-haloaryl)silanol |
| Quantified Difference | Bromide congener is the most active among all haloaryl and parent triarylsilanols tested; quantitative conversion within 6 h vs. incomplete conversion for chloro/fluoro analogues over same period |
| Conditions | Model amidation of carboxylic acid with amine; 10 mol% and 30 mol% catalyst loadings; toluene solvent; as reported in Braddock et al., J. Org. Chem. 2023 |
Why This Matters
For procurement decisions in organocatalysis research, this establishes that the bromophenyl-substituted silanol precursor is the highest-performance choice within the triarylsilanol catalyst class, directly justifying selection of (4-bromophenyl)trichlorosilane as the requisite synthetic intermediate.
- [1] Braddock, D. C.; Rowley, B. C.; Lickiss, P. D.; Fussell, S. J.; Qamar, R.; Pugh, D.; Rzepa, H. S.; White, A. J. P. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. J. Org. Chem. 2023, 88 (14), 9853–9869. (Figure 4: Conversion vs. time plots; Supporting Information Table S1). View Source
- [2] Imperial College London, SPIRAL Repository: Triarylsilanols as catalysts for direct amidation of carboxylic acids (Publication 8975bc2b-ba1c-42b6-bd39-7b6a6101ada3). View Source
